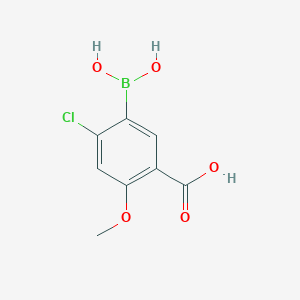

5-Borono-4-chloro-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

5-borono-4-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO5/c1-15-7-3-6(10)5(9(13)14)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFZFTUJDUZSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)OC)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657318 | |

| Record name | 5-Borono-4-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-09-0 | |

| Record name | 5-Borono-4-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Characterization of 5-Borono-4-chloro-2-methoxybenzoic acid

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) characterization of 5-Borono-4-chloro-2-methoxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific molecule. It offers predictive analysis of its ¹H and ¹³C NMR spectra, methodologies for data acquisition, and the scientific rationale behind the expected spectral features.

Introduction: The Significance of 5-Borono-4-chloro-2-methoxybenzoic acid

5-Borono-4-chloro-2-methoxybenzoic acid is a highly functionalized aromatic compound with significant potential in various domains of chemical research, particularly in medicinal chemistry and organic synthesis. Substituted phenylboronic acids are crucial building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds to create complex molecules, including many pharmaceutical agents.[1] The presence of a carboxylic acid, a methoxy group, a chloro substituent, and a boronic acid moiety on a single benzene ring makes this molecule a versatile intermediate. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.

Principles of NMR Spectroscopy in the Context of 5-Borono-4-chloro-2-methoxybenzoic acid

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

The substituents on the benzene ring of 5-Borono-4-chloro-2-methoxybenzoic acid—the electron-withdrawing carboxylic acid and chloro groups, the electron-donating methoxy group, and the boronic acid group—all exert distinct electronic effects. These effects modulate the electron density around each proton and carbon atom, leading to a unique chemical shift for each non-equivalent nucleus. Furthermore, the interactions between neighboring protons create characteristic splitting patterns, or multiplicities, which provide valuable information about the connectivity of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Borono-4-chloro-2-methoxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, the carboxylic acid proton, and the protons of the boronic acid group. The predicted chemical shifts are influenced by the electronic effects of the substituents.

Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they are in different chemical environments and are expected to appear as distinct signals.

-

H-3: This proton is situated between the electron-donating methoxy group and the electron-withdrawing chloro group. It is expected to resonate at a relatively upfield region for aromatic protons.

-

H-6: This proton is adjacent to the boronic acid group and meta to the chloro group. It will likely appear downfield compared to H-3.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is typically in the range of 3.7–3.9 ppm.[2]

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is acidic and its chemical shift is highly variable, often appearing as a broad singlet in the range of 10-13 ppm.[2] Its broadness is due to hydrogen bonding and chemical exchange.

Boronic Acid Protons (-B(OH)₂): The two protons of the boronic acid hydroxyl groups are also acidic and will likely appear as a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent and concentration.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.0 - 7.2 | d | 1H |

| H-6 | ~7.8 - 8.0 | d | 1H |

| -OCH₃ | ~3.8 - 4.0 | s | 3H |

| -COOH | ~10.0 - 13.0 | br s | 1H |

| -B(OH)₂ | Variable (broad) | br s | 2H |

d = doublet, s = singlet, br s = broad singlet

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the lack of symmetry, each of the seven carbon atoms in the benzene ring and the attached functional groups is expected to have a unique chemical shift.

-

Carboxyl Carbon (C=O): This carbon is highly deshielded due to the two adjacent oxygen atoms and will appear at the most downfield region of the spectrum, typically between 165 and 175 ppm.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

C-1 (attached to -COOH): The deshielding effect of the carboxylic acid group will place this carbon's signal downfield.

-

C-2 (attached to -OCH₃): The electron-donating methoxy group will cause this carbon to be shielded and appear at a relatively upfield position for an aromatic carbon.

-

C-4 (attached to -Cl): The chloro group has a moderate deshielding effect.

-

C-5 (attached to -B(OH)₂): The boronic acid group's effect on the attached carbon can be complex.

-

C-3 and C-6: These carbons are attached to protons and their chemical shifts will be influenced by the neighboring substituents.

-

-

Methoxy Carbon (-OCH₃): This carbon will appear in the aliphatic region of the spectrum, typically around 55-60 ppm.[2]

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 175 |

| C-1 | ~125 - 135 |

| C-2 | ~155 - 160 |

| C-3 | ~115 - 120 |

| C-4 | ~130 - 135 |

| C-5 | ~135 - 140 |

| C-6 | ~130 - 135 |

| -OCH₃ | ~55 - 60 |

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-Borono-4-chloro-2-methoxybenzoic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can better solubilize the compound and allow for the observation of the acidic protons.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

-

4. Data Processing:

-

Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and Analytical Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR characterization.

Caption: Molecular structure with atom numbering for NMR assignment.

Caption: Experimental workflow for NMR characterization.

Conclusion

The NMR characterization of 5-Borono-4-chloro-2-methoxybenzoic acid is a critical step in its synthesis and application. By understanding the principles of NMR and the influence of the various functional groups on the spectrum, researchers can confidently elucidate its structure and assess its purity. The predictive data and experimental protocol provided in this guide serve as a valuable resource for scientists working with this and structurally related compounds. The application of advanced 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals, ensuring the highest level of scientific rigor.

References

-

PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]

-

NIST. Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. (2013). 17O NMR studies of boronic acids and their derivatives. [Link]

-

Royal Society of Chemistry. (2022). ORGANIC CHEMISTRY. [Link]

- Google Patents. (1998). Process for the preparation of substituted phenylboronic acids.

-

ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

Biological Magnetic Resonance Bank. 4-Chlorobenzoic Acid at BMRB. [Link]

-

ACS Publications. (2026). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. [Link]

-

Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). [Link]

-

Reddit. (2014). Effect of boron groups on 13 C NMR chemical shift. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubMed Central. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. [Link]

-

PubChem. 4-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

Reddit. (2024). 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. [Link]

-

PubMed. (2008). Structural and Spectroscopic Properties of an Aliphatic Boronic Acid Studied by Combination of Experimental and Theoretical Methods. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

-

Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]

-

Chegg.com. (2021). Solved hi! this is a proton nmr of 4-chlorobenzoic acid. I. [Link]

Sources

A Comprehensive Technical Guide to 5-Borono-4-chloro-2-methoxybenzoic Acid for Advanced Research Applications

This guide provides an in-depth analysis of 5-Borono-4-chloro-2-methoxybenzoic acid, a specialized chemical intermediate pertinent to contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available data with established principles of chemical safety and handling to provide a robust operational framework. Given the absence of a formally published Safety Data Sheet (SDS) for this specific compound, this guide has been constructed by extrapolating data from structurally analogous compounds and the known reactivity of its constituent functional groups—the arylboronic acid, the chlorinated aromatic ring, and the benzoic acid moiety.

Chemical Identity and Physicochemical Properties

5-Borono-4-chloro-2-methoxybenzoic acid is a multifunctional organic compound with significant potential as a building block in medicinal chemistry, particularly in the synthesis of complex molecular architectures. Its utility is largely derived from the presence of the boronic acid group, which is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

| Property | Value | Source |

| CAS Number | 957066-09-0 | [1][2] |

| Molecular Formula | C₈H₈BClO₅ | [1] |

| Molecular Weight | 230.41 g/mol | [1] |

| Synonyms | 5-Carboxy-2-chloro-4-methoxyphenylboronic acid | [1] |

| Physical State | Solid (inferred) | General knowledge of similar compounds |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Hazard Identification and Risk Assessment

A comprehensive hazard profile for 5-Borono-4-chloro-2-methoxybenzoic acid is not publicly available. Therefore, a conservative risk assessment must be based on the hazards associated with its structural components.

-

Arylboronic Acid Moiety: Arylboronic acids have been reported as being weakly mutagenic in some microbial assays, and thus should be handled as potentially genotoxic impurities.[3] They can also undergo protodeboronation, particularly under acidic or basic conditions, which may affect sample integrity and reaction stoichiometry.[3] Furthermore, reactions involving arylboronic acids, such as Suzuki-Miyaura couplings, can be significantly exothermic, posing a potential for thermal runaway if not properly controlled, especially during scale-up.[4]

-

Chlorinated Aromatic Core: Chlorinated benzoic acids are often classified as irritants. For instance, 5-Chloro-2-methoxybenzoic acid is known to cause skin and serious eye irritation.[5] Similarly, 2-Chloro-4-methoxybenzoic acid is also classified as a skin and eye irritant, and may cause respiratory irritation.[6]

-

Benzoic Acid Functionality: The parent compound, benzoic acid, can cause skin irritation and serious eye damage.[7]

Based on this analysis, 5-Borono-4-chloro-2-methoxybenzoic acid should be handled as a substance that is:

-

Irritating to the skin and eyes.

-

Potentially irritating to the respiratory tract.

-

Potentially mutagenic.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to safety protocols is mandatory.

Engineering Controls

All handling of solid 5-Borono-4-chloro-2-methoxybenzoic acid and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] The work area should be equipped with an accessible eyewash station and a safety shower.[10]

Personal Protective Equipment (PPE)

A risk-based approach to PPE selection is critical. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.

Caption: PPE selection workflow for handling 5-Borono-4-chloro-2-methoxybenzoic acid.

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of 5-Borono-4-chloro-2-methoxybenzoic acid.

-

Temperature: Store at 2-8°C as recommended by suppliers.[1]

-

Atmosphere: Keep the container tightly sealed and in a dry environment.[10][11] Boronic acids can form anhydrides (boroxines) upon dehydration, which can alter their physical properties and reactivity.[12]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10][13]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][14] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.[13] |

Spill and Disposal Procedures

For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[15] The spill area should then be decontaminated. For larger spills, evacuate the area and contact environmental health and safety personnel.

All waste containing 5-Borono-4-chloro-2-methoxybenzoic acid should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Application in Drug Discovery and Development

While specific applications of 5-Borono-4-chloro-2-methoxybenzoic acid are not widely published, its structure is indicative of its role as a key intermediate in the synthesis of complex pharmaceutical agents. Structurally related compounds are crucial intermediates in the development of drugs such as SGLT2 inhibitors for diabetes and gastroprokinetic agents.[16][17][18] The boronic acid functionality is a versatile handle for introducing the substituted phenyl ring into a target molecule via Suzuki-Miyaura cross-coupling, a cornerstone reaction in modern medicinal chemistry.[4][19]

The following diagram illustrates a generalized workflow for the use of this compound in a Suzuki-Miyaura coupling reaction.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

References

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. Retrieved from [Link]

-

Zhang, Y., Ma, X., Shan, X. H., Zhang, X. W., Li, J. Q., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(2), e99–e105. Retrieved from [Link]

-

Ye, Z., Dai, J., Wang, T., & Zhang, Y. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 391–398. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

Fisher Scientific. (2024, March 1). Safety Data Sheet: 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

-

European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

-

Organic Chemistry Portal. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

IsoLab. (n.d.). Boric Acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Borono-4-chloro-2-methoxybenzoic acid | 957066-09-0 [chemicalbook.com]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.es [fishersci.es]

- 7. 5-Chloro-2-methoxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. laballey.com [laballey.com]

- 16. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. data.epo.org [data.epo.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Strategic Guide to Base Selection for the Suzuki-Miyaura Cross-Coupling Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and scope.[1] While the palladium catalyst and ligand system often receive the most attention, the choice of base is a critical and highly influential parameter that can dictate the success or failure of the reaction.[2] This guide provides an in-depth analysis of the multifaceted role of the base, offers a framework for strategic selection based on mechanistic principles, and presents detailed protocols for both standard and challenging coupling reactions.

The Decisive Role of the Base in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The base is an indispensable component, primarily acting to facilitate the transmetalation step, which is often the rate-determining step of the overall cycle.[2][5] Without a base, the transfer of the organic group from the relatively unreactive boronic acid to the palladium center is prohibitively slow.[4]

Two main mechanistic pathways have been proposed for the action of the base:

-

Activation of the Boronic Acid: The most widely accepted mechanism involves the base (e.g., OH⁻) reacting with the Lewis acidic boronic acid to form a more nucleophilic, tetracoordinate "ate" complex, [R-B(OH)₃]⁻.[6][7][8] This activation dramatically increases the electron density on the organic moiety (R), thereby accelerating its transfer to the electrophilic Pd(II) center.[6]

-

Activation of the Palladium Complex: An alternative pathway suggests the base first displaces the halide on the Pd(II) complex (formed after oxidative addition) to generate a palladium-hydroxide or palladium-alkoxide species (LₙPd(R¹)OR''). This intermediate then reacts with the neutral boronic acid.[4]

Computational and experimental studies strongly suggest that the formation of the boronate "ate" complex is the dominant pathway for most Suzuki-Miyaura reactions.[7][8]

Caption: The Suzuki-Miyaura catalytic cycle highlighting the critical activation of the boronic acid by a base to facilitate transmetalation.

A Practical Guide to Common Bases

The choice of base is not universal; it depends heavily on the substrates, solvent, and catalyst system.[2] Bases can be broadly categorized, and understanding their properties is key to making an informed initial selection.

| Base Category | Examples | pKa (Conjugate Acid) | Characteristics & Best Use Cases |

| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | ~10.3 | Workhorse bases. Good for a wide range of aryl bromides and iodides. Often used in aqueous/organic biphasic systems. Cs₂CO₃ is more soluble in organic solvents and more basic, making it effective for more challenging couplings.[2][4] |

| Phosphates | K₃PO₄ | ~12.3 | Strong, non-nucleophilic. Excellent for coupling less reactive aryl chlorides and sterically hindered substrates. Its high basicity can accelerate slow reactions.[2][4] |

| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~14-15 | Very strong. Highly effective but can promote side reactions and are incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[2][4] |

| Fluorides | KF, CsF | ~3.2 | Mild bases. Ideal for substrates containing base-labile functional groups. Fluoride ions are also thought to help break down boronic acid trimers (boroxines).[6] |

| Alkoxides | KOᵗBu, NaOᵗBu, NaOEt | ~17-19 | Extremely strong. Reserved for the most challenging substrates, such as unactivated alkylboranes or highly deactivated aryl chlorides. Must be used under strictly anhydrous conditions.[3][4] |

| Organic Amines | NEt₃, DIPEA | ~11 | Weak bases. Generally not effective for promoting transmetalation in Suzuki couplings and are rarely used as the primary base.[2][4] |

Strategic Base Selection: A Decision-Making Framework

A logical approach to base selection can significantly reduce the number of screening experiments required. Consider the following factors sequentially.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Note: Navigating Protecting Group Strategies for the Suzuki-Miyaura Coupling of Benzoic Acids

An In-Depth Technical Guide for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the direct application of substrates bearing a benzoic acid moiety presents significant challenges that can impede reaction success.

The acidic proton of the carboxyl group can neutralize the base required for the catalytic cycle, while the corresponding carboxylate can chelate to the palladium center, leading to catalyst deactivation or altered reactivity.[4] Furthermore, issues such as poor solubility of carboxyl-functionalized boronic acids in common organic solvents and the potential for competitive decarboxylation under thermal stress can lead to diminished yields and complex product mixtures.[4][5][6][7]

To circumvent these obstacles, a strategic implementation of protecting groups is often necessary.[8] A protecting group serves as a temporary modification of the carboxylic acid, masking its problematic reactivity.[8] An ideal protecting group for this purpose should be:

-

Easy and efficient to install.[9]

-

Stable under the specific Suzuki-Miyaura coupling conditions.[9]

-

Readily removed under mild conditions that do not compromise the integrity of the final product.[9]

-

Affordable and should not introduce unnecessary complexity, such as new stereocenters.[9]

This guide provides a comprehensive overview of prevalent protecting group strategies for the Suzuki coupling of benzoic acids, offering field-proven insights into experimental choices, detailed protocols, and a logical framework for selecting the optimal approach.

Core Strategies: Choosing the Right Molecular Armor

The selection of a protecting group is not a one-size-fits-all decision. It is dictated by the overall molecular architecture, the presence of other functional groups, and the specific conditions of the planned Suzuki coupling. The most common and effective strategies involve conversion of the carboxylic acid into an ester or an amide.

Ester Protecting Groups: The Workhorse Strategy

Converting the benzoic acid to an ester is the most frequently employed strategy. Esters effectively mask the acidic proton and mitigate catalyst inhibition, allowing the Suzuki coupling to proceed smoothly.

-

Causality Behind the Choice: Esterification removes the acidic proton and reduces the coordinating ability of the functional group, thereby preventing interference with the basic reaction medium and the palladium catalyst. The choice of ester (e.g., methyl, ethyl, tert-butyl, benzyl) depends on the desired deprotection method, offering orthogonal removal strategies in complex syntheses.

-

Common Ester Variants & Deprotection Pathways:

-

Methyl and Ethyl Esters: Installed via standard Fischer esterification or by reaction with an alkyl halide in the presence of a base. They are robust to a variety of Suzuki conditions but are typically removed by saponification (base hydrolysis) or acid-catalyzed hydrolysis.[10][11][12] Care must be taken if other base-sensitive functional groups are present in the molecule.

-

tert-Butyl Esters: Valued for their cleavage under acidic conditions (e.g., trifluoroacetic acid), which leaves base-labile groups intact.[12][13] This provides an orthogonal deprotection strategy relative to simple alkyl esters.

-

Benzyl Esters: A key advantage of the benzyl ester is its removal via catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that is compatible with many functional groups.[9]

-

-

Key Consideration for Suzuki Coupling: When using ester-protected substrates, especially those susceptible to hydrolysis, the choice of base is critical. Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often preferred over stronger bases like sodium or potassium hydroxide to prevent premature cleavage of the ester.[4][14]

Amide Protecting Groups: The Robust Alternative

For substrates that must endure harsher reaction conditions, or for more complex synthetic routes, converting the benzoic acid to a stable amide can be an excellent strategy.

-

Causality Behind the Choice: Amides exhibit significantly greater stability towards hydrolysis and general reaction conditions compared to esters.[10] This robustness ensures the protecting group remains intact throughout the Suzuki coupling and potentially other synthetic transformations.

-

Formation and Cleavage:

-

Protection: Amides are readily formed from carboxylic acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU, in the presence of an amine (e.g., dimethylamine, morpholine).[15]

-

Deprotection: The inherent stability of amides makes their cleavage challenging, often requiring harsh conditions such as prolonged heating with strong acid or base.[10] This can limit their utility if the final product is sensitive. However, specialized amides (e.g., N-nosyl amides) have been developed for milder cleavage.[16][17]

-

The "Unprotected" Strategy: When to Proceed with Caution

In some instances, the Suzuki coupling of a free benzoic acid can be achieved without a protecting group. Success in this approach hinges on the careful selection and optimization of reaction parameters.

-

Causality Behind the Choice: This strategy aims to find a reaction window where the desired C-C bond formation outcompetes the side reactions. By carefully tuning the base, solvent, and catalyst, the negative effects of the free carboxyl group can be minimized.

-

Critical Parameters for Success:

-

Base: Using at least one extra equivalent of a non-nucleophilic base (e.g., K₂CO₃, K₃PO₄) is crucial to first neutralize the acidic proton of the benzoic acid before the catalytic cycle begins.[4]

-

Solvent System: Aqueous or biphasic solvent systems (e.g., toluene/water, dioxane/water) can be beneficial.[1][4] The carboxylate salt may have better solubility in the aqueous phase, which can influence the reaction equilibrium and rate.

-

Catalyst and Ligand: The choice of palladium source and ligand can significantly impact the reaction's tolerance to the free carboxyl group.[4] Often, highly active catalysts are required.

-

Data Presentation & Visualization

Table 1: Comparison of Protecting Group Strategies

| Protecting Group | Typical Protection Conditions | Stability to Suzuki Conditions | Typical Deprotection Conditions | Advantages | Disadvantages |

| Methyl/Ethyl Ester | MeOH or EtOH, cat. H₂SO₄, reflux | Good with mild bases (K₂CO₃, K₃PO₄) | 1M NaOH or HCl, heat | Readily available, easy to form | Deprotection can be harsh |

| tert-Butyl Ester | Isobutylene, H₂SO₄; or Tf₂NH, t-BuOAc[13] | Excellent | TFA, CH₂Cl₂ | Orthogonal (acid-labile) | Can be sterically hindering |

| Benzyl Ester | Benzyl bromide, base | Excellent | H₂, Pd/C | Mild, orthogonal deprotection | Not compatible with reducible groups |

| N,N-Dialkyl Amide | Amine, coupling agent (e.g., EDC) | Excellent | Strong acid/base, prolonged heat | Very stable to many reagents | Harsh deprotection required |

Diagrams: Visualizing the Workflow and Logic

Application Protocols

The following protocols provide step-by-step methodologies for a typical protection-coupling-deprotection sequence.

Protocol 1: Methyl Ester Protection of 4-Bromobenzoic Acid

Objective: To protect the carboxylic acid of 4-bromobenzoic acid as a methyl ester to prepare it for Suzuki coupling.

Materials:

-

4-Bromobenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq).

-

Add anhydrous methanol (approx. 10 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of acid) with stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction by TLC (thin-layer chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the bulk of the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the remaining acid.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 4-bromobenzoate, which can often be used without further purification.

Protocol 2: Suzuki Coupling of Methyl 4-bromobenzoate

Objective: To couple the protected methyl 4-bromobenzoate with phenylboronic acid.

Materials:

-

Methyl 4-bromobenzoate (from Protocol 1)

-

Phenylboronic acid (1.1 - 1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

-

Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos) (2-6 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or similar reaction vessel, inert atmosphere (N₂ or Ar)

Procedure:

-

To a Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), phenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Add the palladium catalyst and ligand.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent system (e.g., 4:1 dioxane/water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Upon completion (typically 2-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ester.

Protocol 3: Saponification (Deprotection) of the Biaryl Ester

Objective: To hydrolyze the methyl ester to reveal the final benzoic acid product.

Materials:

-

Biaryl ester (from Protocol 2)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

1M Sodium hydroxide (NaOH) solution

-

1M Hydrochloric acid (HCl) solution

Procedure:

-

Dissolve the biaryl ester (1.0 eq) in a suitable solvent like THF or methanol in a round-bottom flask.

-

Add an excess of 1M NaOH solution (e.g., 2-3 eq).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by slowly adding 1M HCl until the product precipitates (typically pH 2-3).

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final biaryl carboxylic acid.

Conclusion

The successful Suzuki-Miyaura coupling of benzoic acid-containing substrates is highly dependent on a well-considered protecting group strategy. While direct coupling is sometimes feasible with careful optimization, the conversion of the carboxylic acid to an ester or, for more demanding applications, an amide, provides a more robust and reliable path to the desired biaryl products. By understanding the chemical principles behind each strategy and following validated protocols, researchers can effectively navigate the challenges posed by the carboxyl group and harness the full synthetic power of the Suzuki-Miyaura reaction in their drug discovery and development endeavors.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

-

Protective Groups - Organic Chemistry Portal. (n.d.). [Link]

-

Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Reddit - r/OrganicChemistry. (2021). Do carboxylic acids interfere with Suzukis? [Link]

-

Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.[Link]

-

Barrios-Landeros, F., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Gavilán, E., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie International Edition. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Protecting Groups. (n.d.). [Link]

-

Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Assaleh, F. H., et al. (2008). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. ResearchGate. [Link]

-

Douthwaite, J. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

-

Wang, C., et al. (2011). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Organic Letters. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

-

Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]

-

Douthwaite, J. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PMC - NIH. [Link]

-

Barrios-Landeros, F., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Li, J., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Yun, C. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]

-

Feng, C., & Loh, T. (2015). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]

-

tert-Butyl Esters - Organic Chemistry Portal. (n.d.). [Link]

-

Mills, A. M., et al. (2018). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Request PDF - ResearchGate. [Link]

-

Baranczak, A., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

-

Shaw, M. H., et al. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Macmillan Group - Princeton University. [Link]

-

Formal Cross-Coupling of Amines and Carboxylic Acids. (2023). ChemistryViews. [Link]

-

Liu, S., et al. (2012). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. [Link]

-

Fukuda, J., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Sci-Hub. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Ochida, A., et al. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

Ester Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Jia, Y., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]

- WO2017114859A1 - Method for cleaving amide bonds. (2017).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Groups [organic-chemistry.org]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. hepatochem.com [hepatochem.com]

- 16. Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2017114859A1 - Method for cleaving amide bonds - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling of 5-Borono-4-chloro-2-methoxybenzoic Acid in Suzuki-Miyaura Coupling

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Borono-4-chloro-2-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the formation of undesired homocoupling byproducts. Our goal is to provide a deep, mechanistically-grounded understanding of the issue and to offer practical, actionable solutions for your experiments.

Introduction: The Challenge of 5-Borono-4-chloro-2-methoxybenzoic Acid

5-Borono-4-chloro-2-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties—an electron-rich aromatic ring substituted with a bulky carboxylic acid and methoxy group—can make it particularly susceptible to homocoupling (dimerization) during palladium-catalyzed Suzuki-Miyaura reactions. This side reaction consumes the starting material, complicates purification, and ultimately lowers the yield of the desired cross-coupled product. This guide provides a structured approach to diagnosing and mitigating this common issue.

Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling

This section addresses specific issues you may encounter in a direct question-and-answer format.

Q1: I'm observing a significant byproduct with a mass corresponding to a dimer of my boronic acid. How do I confirm this is a homocoupling product and what causes it?

A1: Confirmation and Causality

Your first step is analytical confirmation. The most direct methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the byproduct and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its symmetric structure.

The primary cause of boronic acid homocoupling is the reaction of the boronic acid with a palladium(II) species before it can enter the desired cross-coupling cycle.[1][2] This can happen through two main pathways, often exacerbated by the presence of molecular oxygen:

-

Oxidative Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the dimer and regenerate Pd(0).[1][3] This is a common issue if the reaction vessel is not properly degassed.[2]

-

Reductive Homocoupling from Pd(II) Precursors: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the boronic acid itself can act as a reducing agent. Two molecules of the boronic acid couple to form the dimer, reducing the Pd(II) to the catalytically active Pd(0).[1] While necessary for catalyst activation, this process can become a significant competing pathway if not properly controlled.

The diagram below illustrates the desired catalytic cycle versus the competing homocoupling pathway.

Caption: Desired Suzuki cycle (blue) vs. undesired homocoupling (red).

Q2: I degas my solvents, but still see significant homocoupling. What is the most critical next step to investigate?

A2: Rigorous Oxygen Exclusion and Catalyst/Ligand Optimization

Standard degassing may not be sufficient. The most critical factor to control is the complete exclusion of oxygen throughout the entire experimental setup and duration.[3]

Troubleshooting Steps:

-

Enhanced Degassing: Switch from simple bubbling to more robust methods. Subsurface sparging with an inert gas (Nitrogen or Argon) for an extended period (e.g., 30-60 minutes) is highly effective.[3] For maximum oxygen removal, perform three freeze-pump-thaw cycles on your solvent(s) before use.

-

Order of Addition: Pre-mixing the palladium catalyst, ligand, base, and aryl halide partner and heating the mixture for a short period (e.g., 10-15 minutes) before adding the boronic acid can be beneficial.[4] This ensures the active Pd(0) catalyst is formed and engages in oxidative addition with the aryl halide, minimizing its availability to react with the boronic acid.

-

Catalyst and Ligand Choice: Your choice of catalyst system is paramount.

-

Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources, as it removes the initial reduction step by the boronic acid.

-

Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the final, desired reductive elimination step, making it kinetically faster than competing side reactions.[5]

-

| Catalyst System Component | Role & Impact on Homocoupling | Example(s) |

| Pd Precursor | Pd(II) sources require in-situ reduction, which can be a source of homocoupling. Pd(0) sources bypass this. | Pd(OAc)₂, PdCl₂(dppf) vs. Pd₂(dba)₃ |

| Ligand Type | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting pathways that lead to homocoupling.[5] | PPh₃ (less effective) vs. SPhos, XPhos, RuPhos (more effective) |

| Pre-catalysts | Modern pre-catalysts (e.g., G3/G4 Palladacycles) are designed for clean and efficient generation of the active Pd(0) species. | XPhos Pd G3/G4 |

Q3: Could my choice of base and solvent be contributing to the problem?

A3: Yes, Base and Solvent Selection is Critical.

The base and solvent system modulates the reactivity of all components in the reaction.[6][7]

-

Base: The base activates the boronic acid for transmetalation by forming a more nucleophilic "ate" complex.[8] However, a base that is too strong or has poor solubility can lead to degradation of the boronic acid (protodeboronation) or promote side reactions. For substrates with base-sensitive groups like your carboxylic acid, a milder base may be necessary.

-

Recommendation: Screen a panel of bases. Start with common choices like K₂CO₃ or K₃PO₄. If issues persist, consider milder or alternative bases like Cs₂CO₃, K- or CsF. Fluoride bases can form highly reactive fluoroborate species that may facilitate the desired coupling.

-

-

Solvent: The solvent influences the solubility of reagents, the stability of catalytic intermediates, and the overall reaction rate.[7] For your specific substrate, which has a polar carboxylic acid group, a solvent system that can accommodate both organic and inorganic components is essential.

Experimental Protocols & Optimization Workflow

Protocol 1: Rigorous Deoxygenation of Reaction Mixture

This protocol describes subsurface nitrogen sparging, a practical and highly effective method for oxygen removal.[3]

-

Combine your aryl halide, base, and solvent(s) in the reaction vessel equipped with a stir bar.

-

Insert a long needle connected to a nitrogen line, ensuring the tip is below the solvent surface.

-

Insert a second, shorter needle to act as a vent.

-

Bubble nitrogen through the solution at a moderate rate (to avoid splashing) for 30-60 minutes while stirring.

-

After sparging, add the palladium catalyst and ligand under a positive pressure of nitrogen.

-

Finally, add the 5-Borono-4-chloro-2-methoxybenzoic acid (preferably as a solution in the degassed solvent) to the reaction mixture.

-

Maintain a positive nitrogen atmosphere throughout the reaction.

Optimization Workflow

When faced with persistent homocoupling, a systematic approach is key. The following workflow provides a logical progression for troubleshooting.

Caption: A systematic workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q: Why is my specific boronic acid, 5-Borono-4-chloro-2-methoxybenzoic acid, so prone to homocoupling? A: This molecule has an electron-rich aromatic ring due to the methoxy and amino (if present, or other activating groups) substituents. Electron-rich boronic acids are generally more reactive and can be more susceptible to side reactions like homocoupling and protodeboronation. The steric bulk from the ortho-methoxy and carboxylic acid groups can also influence the kinetics of the reaction, potentially slowing the desired cross-coupling steps relative to homocoupling.

Q: Would converting my boronic acid to a boronate ester (e.g., a pinacol ester) help? A: Yes, this is an excellent strategy. Boronate esters are generally more stable than their corresponding boronic acids, particularly towards protodeboronation. While they are less reactive and require activation by the base, this can lead to a cleaner reaction profile with reduced homocoupling. The slow, controlled release of the active boronic acid/boronate species in the reaction can help favor the cross-coupling pathway.

Q: Can temperature affect the ratio of homocoupling to cross-coupling? A: Absolutely. Higher temperatures can accelerate all reaction pathways, but not necessarily at the same rate. In some cases, gently heating the reaction (e.g., 60-80 °C) can favor the desired cross-coupling. However, excessively high temperatures can promote decomposition and other side reactions. Temperature should be a parameter you screen, starting at a moderate temperature (e.g., 60 °C) and adjusting based on your results.

References

-

Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit r/chemhelp URL: [Link]

-

Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

-

Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: Helvetica Chimica Acta URL: [Link]

-

Title: How to prevent metal catalysed homocoupling reaction of boronic acids? Source: ResearchGate URL: [Link]

-

Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Purification of Coupling Products from 5-Borono-4-chloro-2-methoxybenzoic acid

Welcome to the technical support guide for purifying biaryl carboxylic acids derived from Suzuki-Miyaura coupling reactions involving 5-Borono-4-chloro-2-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to provide actionable solutions to common purification challenges. The unique trifunctional nature of this building block—possessing a boronic acid, a carboxylic acid, and a halogen—presents specific purification hurdles that require a tailored approach.

The typical reaction couples 5-Borono-4-chloro-2-methoxybenzoic acid with an aryl halide or pseudohalide to form a biaryl carboxylic acid, a motif prevalent in pharmaceuticals and functional materials.[1][2] This guide provides a logic-driven, question-and-answer framework to troubleshoot and optimize your purification workflows.

Purification Strategy Overview

A successful purification campaign begins with a preliminary analysis of the crude reaction mixture (e.g., by TLC or LC-MS) to identify the major components. Based on this analysis, a multi-step purification strategy can be devised. The acidic nature of the target molecule is the most powerful handle for purification and should be exploited.

Caption: General purification workflow for Suzuki coupling products of 5-Borono-4-chloro-2-methoxybenzoic acid.

Troubleshooting Guides & FAQs

Section 1: Catalyst-Related Impurities

Q1: My crude product is a dark grey or black solid/oil. How do I remove residual palladium?

Plausible Cause: This coloration is almost certainly due to the precipitation of palladium black (Pd(0)) or other insoluble palladium species from the catalyst. These fine particulates can be difficult to remove and can interfere with subsequent purification steps.

Recommended Solution: Filtration through Celite®

This is the most effective first step post-reaction. Before any aqueous workup, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene, or THF) and filter it through a plug of Celite® (diatomaceous earth). This physically traps the fine palladium particles.[3]

Step-by-Step Protocol: Celite Filtration

-

Prepare the Pad: Place a 1-2 cm thick pad of Celite® in a Büchner or fritted glass funnel over a clean filter flask.

-

Wet the Pad: Gently pour the filtration solvent over the Celite® and apply gentle suction to settle the pad.

-

Dilute and Filter: Dilute your crude reaction mixture with the same solvent. Carefully pour the mixture onto the Celite® pad under suction.

-

Wash: Wash the pad thoroughly with additional fresh solvent to ensure all of your product is collected in the filtrate.[4]

-

Proceed: The resulting filtrate should be a clear, homogenous solution, ready for aqueous workup.

Expert Tip: For particularly stubborn colloidal palladium, a small amount of activated carbon can be added to the diluted mixture and stirred for 15-30 minutes before Celite filtration.[5] However, be aware that activated carbon can sometimes adsorb the desired product, potentially lowering the yield.

Section 2: Separating Organic Starting Materials and Byproducts

The primary challenge in this purification is separating the desired biaryl carboxylic acid from unreacted starting materials and homo-coupled byproducts.

| Impurity | Chemical Name | Origin | Key Challenge |

| SM1 | 5-Borono-4-chloro-2-methoxybenzoic acid | Unreacted Starting Material | Acidic, similar polarity to product. |

| SM2 | Aryl Halide/Triflate Partner | Unreacted Starting Material | Typically neutral and less polar. |

| Deboronated SM | 4-Chloro-2-methoxybenzoic acid | Protodeboronation of SM1 | Acidic, very similar to SM1.[6] |

| Homo-coupled SM1 | Dimer of the boronic acid | Oxidative coupling of SM1 | Dicarboxylic acid, often highly polar.[7] |

| Homo-coupled SM2 | Dimer of the aryl halide | Reductive coupling of SM2 | Neutral, polarity varies. |

Q2: How can I efficiently remove both the unreacted aryl halide (neutral) and the unreacted boronic acid (acidic)?

Plausible Cause: Incomplete reaction conversion leads to a mixture of starting materials, byproducts, and the desired product.

Recommended Solution: Acid-Base Extraction

This is the cornerstone of purifying your product. The carboxylic acid functional group on both your product and the boronic acid starting material allows them to be selectively extracted into an aqueous basic solution, leaving neutral impurities (like the unreacted aryl halide and its homo-coupled dimer) in the organic layer.[8][9]

Step-by-Step Protocol: Acid-Base Extraction

-

Dissolve: After Celite filtration, ensure your crude material is fully dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Basify: Transfer the solution to a separatory funnel and extract with a weak base, such as 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[10] Repeat the extraction 2-3 times.

-

Causality: A weak base is strong enough to deprotonate the carboxylic acid (pKa ≈ 4)[11] but is less likely to cause hydrolysis of sensitive functional groups compared to strong bases like NaOH.

-

-

Separate Layers: Combine the aqueous layers. This basic aqueous phase now contains your product and unreacted boronic acid as their water-soluble carboxylate salts. The organic layer contains neutral impurities and can typically be discarded.[12]

-

Acidify and Precipitate: Cool the combined aqueous layer in an ice bath and slowly add a strong acid (e.g., 1 M or 2 M HCl) with stirring until the pH is ~2-3.[13] Your product and the unreacted boronic acid, now in their neutral (protonated) forms, will precipitate out of the solution.

-

Isolate: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Q3: After acid-base extraction, my NMR still shows contamination from the starting boronic acid. What's the next step?

Plausible Cause: The acid-base extraction purifies acidic compounds from neutral ones, but it cannot distinguish between your acidic product and the acidic boronic acid starting material.[14] Therefore, any unreacted boronic acid will co-precipitate with your product.

Recommended Solution: Column Chromatography or Recrystallization

-

Column Chromatography: This is the most reliable method to separate compounds with different polarities. Since both compounds are acidic, special considerations are needed to prevent peak tailing on silica gel.[15]

-

Expert Protocol: Use a solvent system containing a small amount of acid, such as 1% acetic acid or formic acid in a standard mobile phase (e.g., Hexanes/EtOAc or DCM/Methanol). The added acid keeps the carboxylic acid groups fully protonated, minimizing their interaction with the acidic silica surface and leading to sharper peaks and better separation.[16] An equilibrium is established between the solute on the adsorbent and the eluting solvent.[15]

-

-

Recrystallization: If the product is highly crystalline and the impurity level is relatively low (<10-15%), recrystallization can be an effective and scalable final purification step.[17]

-

Solvent Selection: Test various solvent systems. Good single solvents are those in which the product is soluble when hot but sparingly soluble at room temperature. Common choices include ethanol, ethyl acetate, or acetonitrile. Solvent/anti-solvent pairs like EtOAc/Hexanes or Ethanol/Water can also be effective.[18]

-

Caption: Decision tree for post-extraction purification troubleshooting.

Section 3: Addressing Side Reactions

Q4: I'm observing a significant amount of a byproduct corresponding to the dimer of my boronic acid. How do I prevent this and remove it?

Plausible Cause: This is a result of homo-coupling, a common side reaction in Suzuki couplings.[7] It is often promoted by the presence of oxygen or if the palladium(0) catalyst is oxidized to palladium(II) before the oxidative addition of the aryl halide can occur.[19]

Preventative Measures:

-

Thorough Degassing: Before adding the palladium catalyst, ensure your reaction mixture (solvents, starting materials, and base) is thoroughly degassed. This can be done by bubbling argon or nitrogen through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species in situ, minimizing the lifetime of reactive Pd(II) species that can drive homo-coupling.

Removal Strategy: The homo-coupled byproduct is a di-carboxylic acid. It is typically much more polar than your desired mono-carboxylic acid product.

-

Chromatography: This byproduct should separate well from your product during column chromatography. Due to its high polarity, it will likely have a much lower Rf value and may even remain at the baseline of the column with standard solvent systems.

-

Selective Precipitation/Crystallization: The significant difference in polarity and solubility between the mono-acid product and the di-acid byproduct may allow for separation via careful crystallization from a well-chosen solvent system.

By systematically applying these troubleshooting steps and understanding the chemical principles behind each technique, you can effectively navigate the purification challenges associated with this versatile building block.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

-

The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

-

Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

- Google Patents. (n.d.).

-

Reddit. (2022). carboxylic acid separation following a suzuki reaction. [Link]

-

National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

-

Wikipedia. (n.d.). Acid–base extraction. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

Reddit. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

Reddit. (2016). Column chromatography of carboxylic acids?. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

- Google Patents. (n.d.). Method of removing palladium.

-

UCLA Chemistry. (n.d.). Recrystallization. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 11. 5-Borono-4-chloro-2-methoxybenzoic acid | 957066-09-0 [chemicalbook.com]

- 12. reddit.com [reddit.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. reddit.com [reddit.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. reddit.com [reddit.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Phenylboronic Acids

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of building blocks is paramount to efficient synthesis and discovery. Phenylboronic acids are foundational reagents, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] However, not all phenylboronic acids are created equal. The substituents on the phenyl ring dramatically alter their reactivity, influencing reaction rates, yields, and even the feasibility of a desired transformation.

This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind their reactivity profiles and provide actionable protocols for their evaluation.

The Suzuki-Miyaura Coupling: The Proving Ground for Reactivity

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a phenylboronic acid) and an organohalide.[2][3] Its mechanism, a catalytic cycle involving a palladium center, is the key to understanding the role of the boronic acid. The cycle broadly consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

The reactivity of the phenylboronic acid is most critical during the transmetalation step. In this phase, the organic group from the boron atom is transferred to the palladium(II) center.[1][4] For this transfer to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (a boronate).[5] The rate and efficiency of this entire process are profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Governing Phenylboronic Acid Reactivity

The journey of the aryl group from boron to palladium is a delicate electronic balancing act. The primary factors governing this are the electronic and steric effects of the substituents on the phenyl ring.

Electronic Effects: A Tale of Push and Pull

The Lewis acidity of the boron atom is a critical determinant of reactivity.[6] A more electron-deficient (more Lewis acidic) boron center more readily accepts the hydroxide or alkoxide base, facilitating the formation of the reactive boronate species required for transmetalation.[5]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), trifluoromethyl (–CF₃), and halides (–F, –Cl) pull electron density away from the phenyl ring and, by extension, from the boron atom. This inductive effect increases the Lewis acidity of the boron.[7] A more Lewis acidic boronic acid is more readily converted to the tetrahedral boronate anion, which is the active species in the transmetalation step.[8][9] Consequently, phenylboronic acids bearing EWGs generally exhibit higher reactivity in Suzuki-Miyaura couplings.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (–OCH₃) and alkyl groups (–CH₃) donate electron density to the phenyl ring. This effect decreases the Lewis acidity of the boron atom, making the formation of the requisite boronate complex less favorable and thus slowing down the transmetalation step.[7]

This relationship can be quantified and visualized, often following trends predicted by Hammett plots, where reaction rates are correlated with substituent electronic parameters.[10][11]

Caption: Influence of substituents on phenylboronic acid reactivity.

Steric Effects: The Challenge of Proximity

While electronic effects are often dominant for meta- and para- substituted systems, steric hindrance becomes a major factor with ortho- substituents. A bulky group next to the boronic acid moiety can physically impede the approach of the molecule to the palladium catalyst center.[12] This steric clash can significantly slow down or even prevent the transmetalation step, leading to lower yields and sluggish reaction rates, even if the substituent is electronically activating.[13]

Protodeboronation: The Unwanted Side Reaction

A crucial, and often overlooked, aspect of boronic acid reactivity is its stability under reaction conditions. Protodeboronation is a common side reaction where the C–B bond is cleaved, replacing the boronic acid group with a hydrogen atom (Ar–B(OH)₂ → Ar–H).[14] This process consumes the starting material and reduces the overall yield. The rate of protodeboronation is highly dependent on pH, temperature, and the electronic nature of the substituents.[15] Notably, electron-rich and many heteroaromatic boronic acids are particularly susceptible to this decomposition pathway, which can complicate kinetic analysis and synthetic outcomes.[14][15]

Experimental Protocol: Comparative Kinetic Analysis

To objectively compare the reactivity of different substituted phenylboronic acids, a standardized kinetic experiment is essential. This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the formation of the biaryl product over time.

Objective: To determine the relative reaction rates of various para-substituted phenylboronic acids in a Suzuki-Miyaura coupling with a common aryl bromide.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K₃PO₄)

-

4-Bromoanisole (common electrophile)

-

Substituted Phenylboronic Acids (e.g., 4-MeO-PhB(OH)₂, 4-Me-PhB(OH)₂, PhB(OH)₂, 4-F-PhB(OH)₂, 4-CF₃-PhB(OH)₂)

-

Toluene (solvent)

-

Water (degassed)

-

Dodecane (internal standard)

-

Anhydrous sodium sulfate

-

HPLC-grade acetonitrile and water

Experimental Workflow:

Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.

Step-by-Step Procedure:

-